Cas no 939-23-1 (4-Phenylpyridine)

4-Phenylpyridine structure
4-Phenylpyridine structure
Nombre del producto:4-Phenylpyridine
Número CAS:939-23-1
MF:C11H9N
Megavatios:155.195862531662
MDL:MFCD00006420
CID:40353
PubChem ID:24887406

4-Phenylpyridine Propiedades químicas y físicas

Nombre e identificación

    • 4-Phenylpyridine
    • TIMTEC-BB SBB008518
    • 4-Aza-1,1'-biphenyl
    • 4-phenyl-pyridin
    • p-Phenylpyridine
    • Pyridine, 4-phenyl-
    • 4-PYRIDYLBENZENE
    • 4-AZABIPHENYL
    • 4-Phenyl-pyridine
    • phenylpyridine
    • Pyridine,4-phenyl
    • 4-Phenylpyridine (ACI)
    • NSC 70375
    • NSC 77935
    • γ-Phenylpyridine
    • 5SH
    • MFCD00006420
    • EN300-49165
    • ?-Phenylpyridine
    • FT-0619412
    • CS-W018018
    • UNII-452KD9YCG7
    • 5-20-07-00549 (Beilstein Handbook Reference)
    • NSC77935
    • BDBM50121955
    • 4-Phenylpyridin
    • BRN 0110490
    • EINECS 213-357-4
    • DTXSID5022140
    • CHEMBL109074
    • 452KD9YCG7
    • AC-5099
    • Pyridine, phenyl-
    • DS-14724
    • phenyl-pyridine
    • Q27258800
    • CHEBI:173662
    • 52642-16-7
    • HMS2268O18
    • AMY32754
    • SMR000112292
    • NS00039765
    • MLS002206281
    • InChI=1/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9
    • SCHEMBL19003057
    • SY021647
    • NCGC00247406-01
    • W-100225
    • 4-Phenylpyridine, 97%
    • NSC-77935
    • SCHEMBL124353
    • AKOS005255288
    • P0162
    • NSC70375
    • NSC-70375
    • 939-23-1
    • DB-031355
    • NSC 70375; NSC 77935; p-Phenylpyridine; gamma-Phenylpyridine
    • MDL: MFCD00006420
    • Renchi: 1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
    • Clave inchi: JVZRCNQLWOELDU-UHFFFAOYSA-N
    • Sonrisas: N1C=CC(C2C=CC=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 155.073499g/mol
  • Carga superficial: 0
  • XLogP3: 2.6
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 155.073499g/mol
  • Masa isotópica única: 155.073499g/mol
  • Superficie del Polo topológico: 12.9Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 121
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Peso molecular: 155.20

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.1088 (rough estimate)
  • Punto de fusión: 74.0 to 77.0 deg-C
  • Punto de ebullición: 281°C(lit.)
  • Punto de inflamación: 111.1ºC
  • índice de refracción: 1.6210 (estimate)
  • Coeficiente de distribución del agua: dissolution
  • PSA: 12.89000
  • Logp: 2.74860
  • Disolución: dissolve in water

4-Phenylpyridine Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Código F de la marca fuka:10
  • Rtecs:UT7141000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Cold storage
  • Nivel de peligro:IRRITANT, KEEP COLD

4-Phenylpyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Phenylpyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM120776-10g
4-Phenylpyridine
939-23-1 95%+
10g
$59 2024-07-19
Chemenu
CM120776-25g
4-Phenylpyridine
939-23-1 95%+
25g
$108 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HL877-25g
4-Phenylpyridine
939-23-1 97%
25g
¥1084.0 2022-06-10
TRC
P336505-10g
4-Phenylpyridine
939-23-1
10g
$ 1286.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P14670-100g
4-Phenylpyridine
939-23-1 95%
100g
¥2416.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P14670-25g
4-Phenylpyridine
939-23-1 95%
25g
¥555.0 2022-04-27
Enamine
EN300-49165-0.5g
4-phenylpyridine
939-23-1 95%
0.5g
$32.0 2023-06-04
Enamine
EN300-49165-25.0g
4-phenylpyridine
939-23-1 95%
25g
$159.0 2023-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P14670-5g
4-Phenylpyridine
939-23-1 95%
5g
¥142.0 2022-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P33429-25G
4-Phenylpyridine
939-23-1 97%
25G
1769.79 2021-05-17

4-Phenylpyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene
Referencia
Efficient catalytic conversion of pyridine N-oxides to pyridine with an oxorhenium(V) catalyst
Wang, Ying; Espenson, James H., Organic Letters, 2000, 2(22), 3525-3526

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Dichloromethane ;  1 h, 23 °C
Referencia
Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexes
Toganoh, Motoki; Fujino, Keitaro; Ikeda, Shinya; Furuta, Hiroyuki, Tetrahedron Letters, 2008, 49(9), 1488-1491

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Toluene ;  1 h, 26 °C
Referencia
Re(VII) complex of N-fused tetraphenylporphyrin
Toganoh, Motoki; Ikeda, Shinya; Furuta, Hiroyuki, Chemical Communications (Cambridge, 2005, (36), 4589-4591

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide ,  Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene ,  Water
Referencia
Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosphine)
Meyers, David J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Gold Solvents: 1,4-Dioxane ;  1 h, 1 atm, 30 °C
Referencia
Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes
, Japan, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium (WA30 anion exchange resin) Solvents: Dimethylacetamide ;  12 h, 80 °C
Referencia
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: 1-Chloromethanesulfonyl chloride ;  24 h, 90 °C
Referencia
One-step conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines
Keith, John M., Journal of Organic Chemistry, 2006, 71(25), 9540-9543

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium (metal-organic gel supported) Solvents: Methanol ;  rt → 60 °C; 1 h, 60 °C
Referencia
Metal-organic gels as functionalisable supports for catalysis
Zhang, Jianyong; Wang, Xiaobing; He, Lisi; Chen, Liuping; Su, Cheng-Yong; et al, New Journal of Chemistry, 2009, 33(5), 1070-1075

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: (SP-5-15)-[4-Methyl-2,7,12,17-tetraphenyl-4,21,22,23-tetraazapentacyclo[16.2.1.1… Solvents: Toluene ;  24 h, 80 °C
Referencia
Cooperation between metal and ligand in oxygen atom transport by N-confused porphyrin oxorhenium(V) complexes
Yamamoto, Takaaki; Toganoh, Motoki; Furuta, Hiroyuki, Dalton Transactions, 2012, 41(30), 9154-9157

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ;  1 h, 30 °C
Referencia
Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides
Mikami, Yusuke; Noujima, Akifumi; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2011, 17(6), 1768-1772

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Referencia
Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, Marie; Doucet, Henri; Santelli, Maurice, Journal of Organometallic Chemistry, 2003, 687(2), 327-336

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Magnesium oxide ,  2759016-37-8 Solvents: 1,2-Dimethoxyethane ;  24 h, 100 °C
Referencia
Molecular engineered palladium single atom catalysts with an M-C1N3 subunit for Suzuki coupling
Liu, Jia; Chen, Zhongxin; Liu, Cuibo; Zhang, Bao; Du, Yonghua; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(18), 11427-11432

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Bis(neopentyl glycolato)diboron Solvents: Benzene-d6 ;  3 h, 70 °C
Referencia
Diboron reagents in the deoxygenation of nitrones
Vargas, Emily L.; Franco, Mario; Alonso, Ines; Tortosa, Mariola; Belen Cid, M., Organic & Biomolecular Chemistry, 2023, 21(4), 807-816

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro(dicyclohexylphenylphosphine)[tris(1,1-dimethylethyl)phosphine]palladium (polypropylene-bound) Solvents: Ethanol ,  Water ;  15 h, 75 °C
Referencia
Tunable Palladium-FibreCats for Aryl Chloride Suzuki Coupling with Minimal Metal Leaching
Colacot, Thomas J.; Carole, William A.; Neide, Bruce A.; Harad, Ajay, Organometallics, 2008, 27(21), 5605-5611

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  3.5 h, reflux
1.2 Solvents: Ethyl acetate
Referencia
Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacycles
Botella, Luis; Najera, Carmen, Journal of Organometallic Chemistry, 2002, 663(1-2), 46-57

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene
Referencia
Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, M.; Doucet, H.; Santelli, M., Tetrahedron Letters, 2001, 42(33), 5659-5662

4-Phenylpyridine Raw materials

4-Phenylpyridine Preparation Products

4-Phenylpyridine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:939-23-1)4-Phenylpyridine
Número de pedido:A11048
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:41
Precio ($):284.0
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:939-23-1)4-Phenylpyridine
Número de pedido:1682774
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 18:21
Precio ($):discuss personally

4-Phenylpyridine Literatura relevante

Proveedores recomendados
atkchemica
(CAS:939-23-1)4-Phenylpyridine
CL18325
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-23-1)4-Phenylpyridine
1682774
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe